molecular formula C20H12O5 B3009978 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate CAS No. 622361-37-9

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate

Cat. No.: B3009978
CAS No.: 622361-37-9
M. Wt: 332.311
InChI Key: DCJCRDHNJBPXAW-WQRHYEAKSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is a complex organic compound that features a furan ring, a benzofuran moiety, and a benzoate ester

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl benzoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of furanones or hydroxylated derivatives.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate involves its interaction with molecular targets through various pathways. The furan ring and benzofuran moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate: The E-isomer of the compound, which may have different physical and chemical properties.

    2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate: A similar compound with an acetate ester instead of a benzoate ester.

    2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methyl ester: A similar compound with a methyl ester group.

Uniqueness

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct biological activities and chemical properties compared to its E-isomer or other similar compounds.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-16-9-8-15(24-20(22)13-5-2-1-3-6-13)12-17(16)25-18(19)11-14-7-4-10-23-14/h1-12H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJCRDHNJBPXAW-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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